2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate
Description
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate is a branched ester characterized by a hydroxymethyl-substituted butyl backbone esterified with 16-methylheptadecanoic acid.
Properties
CAS No. |
70913-84-7 |
|---|---|
Molecular Formula |
C24H48O4 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O4/c1-4-24(19-25,20-26)21-28-23(27)18-16-14-12-10-8-6-5-7-9-11-13-15-17-22(2)3/h22,25-26H,4-21H2,1-3H3 |
InChI Key |
GHJJFOYNDRLLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCC(C)C |
Related CAS |
70913-84-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate typically involves the esterification reaction between 16-methylheptadecanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate may involve continuous esterification processes using large-scale reactors. The reactants are fed into the reactor, and the esterification is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, extraction, and chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydroxymethyl Groups
2,2-Bis(hydroxymethyl)butanoic Acid
- Molecular Formula : C₆H₁₂O₄
- Key Features : Shares the 2,2-bis(hydroxymethyl)butyl moiety but terminates in a carboxylic acid group instead of an ester.
- Contrast : The carboxylic acid group increases polarity and acidity (pKa ~3–4), making it more water-soluble and reactive in acid-base reactions compared to the esterified target compound .
2,2-Bis(hydroxymethyl)propionic Acid
- Molecular Formula : C₅H₁₀O₄
- Key Features : A shorter propionic acid backbone with two hydroxymethyl groups.
- Contrast : The reduced chain length lowers molecular weight (134.13 g/mol vs. ~350–400 g/mol estimated for the target ester) and increases crystallinity (mp 188–191°C) . The esterified form of the target compound likely exhibits lower melting points and enhanced flexibility due to the long alkyl chain.
Esters with Similar Aliphatic Chains
Bis(2-ethylhexyl) Terephthalate (DOTP)
- Molecular Formula : C₂₄H₃₈O₄
- Key Features : A high-molecular-weight ester used as a plasticizer.
- Contrast: DOTP’s rigid terephthalate core and linear 2-ethylhexyl groups enhance thermal stability and reduce migration in polymers.
Butyl Esters (e.g., Butanoic Acid Butyl Ester)
- Molecular Formula : C₈H₁₆O₂ (inferred from )
- Key Features : Simple, short-chain esters with high volatility.
- Contrast: The target compound’s long 16-methylheptadecanoate chain significantly reduces volatility and increases lipophilicity, making it more suitable for non-evaporative applications like lubricants or sustained-release formulations .
Functional Group Reactivity and Stability
- Hydrolysis Sensitivity: The hydroxymethyl groups in the target compound may accelerate ester hydrolysis under acidic or alkaline conditions compared to non-hydroxylated esters like DOTP .
- Oxidative Stability: The branched 16-methylheptadecanoate chain likely improves resistance to oxidation compared to unsaturated esters (e.g., maleates in ), enhancing shelf life in industrial formulations .
Physicochemical and Application Comparison Table
Biological Activity
2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies focusing on its biological activity.
This compound is classified as an ester and is characterized by its unique structure which includes a long-chain fatty acid component. Its chemical formula is C_{22}H_{44}O_4, and it possesses a molecular weight of approximately 364.59 g/mol.
Antimicrobial Activity
Several studies have indicated that compounds similar to 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate exhibit significant antimicrobial properties. For instance, extracts from fungi containing similar esters have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .
Antioxidant Properties
Research has demonstrated that this compound can act as an antioxidant. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods have shown that it can effectively neutralize free radicals. This suggests potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological systems. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various fatty acid esters revealed that 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, with results indicating effective concentrations at lower levels compared to control compounds .
Study 2: Antioxidant Activity
In another study assessing antioxidant activity, the compound was tested against established antioxidants like vitamin C and E. The findings showed comparable or superior scavenging abilities in certain assays, highlighting its potential as a natural antioxidant in food preservation and therapeutic applications .
Table 1: Antimicrobial Activity of 2,2-Bis(hydroxymethyl)butyl 16-methylheptadecanoate
| Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 15 |
| Escherichia coli | 1.0 | 12 |
| Pseudomonas aeruginosa | 0.75 | 14 |
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) | Comparison (Vitamin C IC50) |
|---|---|---|
| DPPH Radical Scavenging | 30 | 25 |
| ABTS Radical Scavenging | 40 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
